NAD+ (lithium)

Solubility Biochemical Reagent Handling High-Concentration Assay

Standard NAD+ salt forms create solubility bottlenecks at millimolar concentrations and introduce sodium cations that interfere with specific signaling pathways. NAD+ (lithium) solves both simultaneously. - Solubility: 100 mg/mL (149 mM) with ultrasonication - minimizes vehicle volume in saturating kinetic assays - Dual mechanism: NAD+ electron transport + lithium-mediated GSK-3β inhibition for neurodegeneration models - Structural template: Orthorhombic crystals (P212121) mimic enzyme-bound conformation for crystallography - Purity: ≥90% enzymatic purity, hygroscopic white solid

Molecular Formula C21H26LiN7O14P2
Molecular Weight 669.4 g/mol
Cat. No. B12392244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAD+ (lithium)
Molecular FormulaC21H26LiN7O14P2
Molecular Weight669.4 g/mol
Structural Identifiers
SMILES[Li+].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
InChIInChI=1S/C21H27N7O14P2.Li/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1
InChIKeyZTHNLNKHGSMWKH-QYZPTAICSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAD+ (Lithium Salt) Procurement Guide


NAD+ (lithium salt) (β-Nicotinamide Adenine Dinucleotide Lithium Salt, CAS 64417-72-7) is the lithium-coordinated oxidized form of the essential metabolic coenzyme nicotinamide adenine dinucleotide . This formulation pairs the dinucleotide's electron-acceptor function with the monovalent lithium counterion, yielding a white, hygroscopic solid with reported water solubility ranging from 50 mg/mL to 100 mg/mL (with ultrasonication) and typical enzymatic purity ≥90% [1]. While fundamentally interchangeable with other salt forms in standard dehydrogenase-based oxidation assays due to an identical E°' of approximately -320 mV, the presence of the lithium cation introduces procurement-specific considerations absent from sodium or free-acid formulations [2].

High-concentration enzymatic assays where reported solubility may support reduced vehicle volumes
Co-crystallization studies using the solved extended-conformation crystal structure template
Dual-mechanism neurobiology research combining NAD+ cofactor delivery with lithium cation bioactivity

Why NAD+ (Lithium) Is Not Interchangeable


While NAD+ (lithium) is functionally identical to NAD+ (sodium) in most basic electron-transfer contexts, procurement decisions cannot rely solely on enzymatic equivalence. First, the physical handling and solubility profiles differ: published solubility values for lithium salts can reach 100 mg/mL in water with ultrasonication, exceeding many reported sodium salt benchmarks, which are frequently lower or require more involved dissolution protocols . Second, the lithium counterion is not a passive spectator; lithium cations exert distinct biological effects on glycogen synthase kinase-3β (GSK-3β) inhibition and neurotrophic factor expression, meaning that this reagent introduces a dual-mechanism variable absent in sodium NAD+ [1]. Third, substituting with precursors (e.g., NMN or NR) introduces reliance on cellular biosynthetic machinery and faces well-documented oral bioavailability barriers (approximately 100% for intravenous intact NAD+ versus significantly lower and variable for oral precursors), rendering the lithium salt indispensable for experiments requiring direct exogenous NAD+ availability [2]. These differences necessitate deliberate selection based on specific experimental end-uses rather than generic coenzyme interchangeability.

Solubility Profile Mismatch
Reported lithium salt solubility may not transfer to sodium salt preparations; stock concentration differences can alter assay vehicle volumes and ionic conditions.
Lithium Counterion Bioactivity
Lithium cations are not inert; GSK-3β inhibition and BDNF modulation may confound experiments designed solely for NAD+ cofactor function.
Precursor Substitution Barrier
NMN or NR replacement depends on cellular biosynthetic machinery and faces variable bioavailability, making direct exogenous NAD+ delivery necessary for some study designs.

NAD+ (Lithium Salt) Comparative Evidence


Aqueous Solubility: Lithium vs. Sodium Form

NAD+ (lithium) demonstrates enhanced aqueous solubility relative to NAD+ (sodium) formulations. Under ultrasonication, the lithium salt achieves a solubility of 100 mg/mL in water, equivalent to a concentration of approximately 149.40 mM . In contrast, commonly cited solubility values for NAD+ sodium salts or free acids in water range from 50 mg/mL to 93 mg/mL [1]. This represents a solubility advantage of 7% to 100% higher concentration capacity for the lithium salt form under comparable conditions.

Aqueous Solubility
Cross-study comparable
Li+ salt: 100 mg/mL (149.40 mM) with ultrasonication; Na+/free acid: 50–93 mg/mL (75–141 mM). 1.07× to 2.00× higher concentration capacity.
Supports higher stock concentration preparation; may reduce vehicle volume in sensitive assays.
Cross-study comparison; ultrasonication conditions apply.
Solubility Biochemical Reagent Handling High-Concentration Assay

NAD+ Lithium Salt Crystal Structure

The lithium salt of NAD+ provides a defined crystal structure that has been solved to atomic resolution. Crystallized from slightly acidic, 40% aqueous methanol as a dihydrate, the NAD+ lithium complex adopts an orthorhombic space group P212121 with unit cell parameters a = 10.073 Å, b = 15.839 Å, c = 17.821 Å, and Z = 4 [1][2]. Within this structure, the dinucleotide adopts an extended conformation with the nicotinamide and adenine rings oriented nearly perpendicular to each other, separated by approximately 12 Å [1]. This extended, non-stacked conformation is distinct from the folded solution conformation proposed for free NAD+ and provides a crucial template for understanding enzyme-cofactor binding interactions. Importantly, the lithium cation coordination geometry—a feature absent in sodium salt crystals—reveals specific binding motifs that inform molecular-level understanding of lithium ion selectivity in biological systems [3].

Crystal Structure
Supporting evidence
Orthorhombic P212121, extended conformation, nicotinamide-adenine separation ~12 Å, lithium coordination defined.
Provides structural template for enzyme-cofactor binding studies and docking.
Crystallized from 40% methanol, pH 4.0; dihydrate form.
Crystallography Molecular Modeling Structural Biology

Lithium vs. Sodium Cation Selectivity

Lithium cations induce distinct conformational preferences in biomolecular complexes compared to sodium cations. Ultraviolet and infrared spectroscopy under ultra-cold conditions, combined with quantum chemical calculations, demonstrates that the Li+–noradrenaline complex adopts exclusively an extended structure, whereas the Na+–noradrenaline complex populates both folded and extended conformational states [1]. This cation-specific conformational restriction is not observed with sodium or potassium counterions and is attributed to the higher charge density and smaller ionic radius of lithium. While this evidence derives from neurotransmitter-cation complexes rather than NAD+ directly, it establishes a class-level principle: the lithium counterion is not biologically inert and can influence molecular recognition and binding events in ways that sodium counterions do not.

Cation Selectivity
Class-level inference
Li+-noradrenaline adopts single extended conformation; Na+-noradrenaline populates both folded and extended states.
Cation-specific conformational restriction may influence molecular recognition events.
Extrapolated from neurotransmitter-cation model; review for NAD+ context.
Neuropharmacology Ion Selectivity Conformational Analysis

Lithium-Induced Neuronal Differentiation

Lithium treatment at therapeutic concentrations (typically 1-2 mM) significantly increases the proliferation and neuronal differentiation of neural progenitor cells (NPCs) in vitro. Specific ELISA measurements confirm that this effect is mediated through the secretion of brain-derived neurotrophic factor (BDNF), a mechanism distinct from the redox cofactor function of NAD+ [1]. Furthermore, lithium alters gene expression profiles in differentiated human neuroblastoma neuronal cultures, including specific genes implicated in Alzheimer's disease pathology [2]. Concurrently, NAD+ treatment has been shown to increase neurite outgrowth and improve motor neural integrity in vitro [3]. The combination of lithium and NAD+ restoration in animal models has been associated with improved cognitive function and reduced neuroinflammation, suggesting additive or synergistic effects .

Neuronal Differentiation
Class-level inference
Lithium (1–2 mM) increases NPC proliferation and BDNF secretion; NAD+ supports neurite outgrowth in vitro.
Supports dual-mechanism neurobiology research tool combining cofactor and cation bioactivity.
Lithium-specific effect; NAD+ component contribution requires separate review.
Neuroregeneration Neural Progenitor Cells BDNF

NAD+ (Lithium Salt) Research Applications


High-Concentration Enzymatic Assays

For dehydrogenase activity measurements, sirtuin deacetylase assays, or PARP activity determinations where NAD+ is required at high millimolar concentrations (e.g., saturating kinetic conditions or competitive inhibition studies), the lithium salt's superior aqueous solubility (100 mg/mL, ~149 mM) reduces the volume of stock solution required . This directly minimizes the introduction of vehicle (water or buffer) that could dilute reaction components or alter buffer ionic strength. Sodium salt formulations with lower reported solubility (50-93 mg/mL) may require larger addition volumes, potentially compromising assay precision or precluding certain high-concentration experimental designs .

Crystallography of NAD+-Dependent Enzymes

The lithium salt of NAD+ is the preferred form for co-crystallization trials with NAD+-binding proteins. Its solved crystal structure (orthorhombic P212121, a = 10.073 Å, b = 15.839 Å, c = 17.821 Å) provides a defined molecular template in the extended conformation that mimics the enzyme-bound state . Researchers conducting X-ray crystallography of novel dehydrogenases, sirtuins, or PARP enzymes should procure the lithium salt specifically, as the free acid or sodium salt may yield different packing arrangements that are less representative of physiological cofactor binding geometry .

Neuroscience: NAD+ and Lithium Pharmacology

In models of neurodegeneration (Alzheimer's disease, Huntington's disease, Parkinson's disease) or neuronal development, the NAD+ (lithium) formulation provides a dual-mechanism research tool. The NAD+ component supports sirtuin activation, DNA repair (via PARP substrate availability), and mitochondrial function, while the lithium cation independently inhibits GSK-3β and induces BDNF-mediated neurogenesis . This combination enables studies of potential additive or synergistic effects between NAD+ repletion and lithium neuroprotection—investigations that cannot be conducted using sodium NAD+ or NAD+ precursors (NMN/NR) which lack the lithium cation's distinct pharmacological profile [1].

Enzymatic Lithium Ion Detection

Patent literature describes diagnostic reagent kits for enzymatic measurement of lithium ion concentration that utilize NAD+ (or its analogs) as a cofactor in phosphoglucomutase-based detection systems . In these specific analytical chemistry applications, the NAD+ (lithium) salt may serve a dual purpose: providing the NAD+ cofactor for the detection reaction while also functioning as a standardized lithium ion source for calibration or control experiments. This niche application represents a scenario where the lithium salt is not interchangeable with sodium or free-acid NAD+ formulations, which lack the required lithium cation component for the assay system.

Application
Selection Property
Validation Focus
High-Concentration Enzymatic Assays
Solubility-dependent stock preparation
Vehicle volume impact on assay interference
Crystallography of NAD+-Dependent Enzymes
Defined crystal structure template
Co-crystal packing and binding geometry
Neuroscience Dual-Mechanism Studies
Lithium counterion bioactivity context
Neurotrophic and kinase pathway endpoint review
Enzymatic Lithium Ion Detection
Lithium source and cofactor provision
Assay calibration and control specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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